molecular formula C22H25N3O2 B2628688 N-benzyl-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide CAS No. 1775357-93-1

N-benzyl-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide

Cat. No. B2628688
M. Wt: 363.461
InChI Key: GHYFHZKZWAHFTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Reactions Analysis

The chemical reactions involving “N-benzyl-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide” are not specified in the searched resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, and solubility. The specific physical and chemical properties of “N-benzyl-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide” are not provided in the searched resources .

Scientific Research Applications

    Monoamine Oxidase Inhibitors

    • Summary : Certain compounds have been found to be potent and selective inhibitors of human monoamine oxidase-B . This enzyme plays a significant role in the metabolism of monoamines in the brain, and its inhibition is a strategy for treating neurodegenerative diseases like Parkinson’s and Alzheimer’s .
    • Methods : These compounds were synthesized and then screened for their in vitro human monoamine oxidase inhibitory activity . The most potent compounds showed reversibility of MAO-B inhibition in dialysis method .
    • Results : Two compounds were identified as more potent MAO-B inhibitors compared to the standard MAO-B inhibitor, Selegiline . Five compounds exhibited high MAO-B inhibition selectivity .

    Organic Synthesis Reagent

    • Summary : Methylcoumarin, a methyl derivative of coumarin, is used as an organic synthesis reagent . It has six isomers, each with different physical properties and potential uses .
    • Methods : Methylcoumarin can be synthesized from hydroxy dimethyl chromone using Jones oxidation and HBTU/HOBt as a selective amide coupling agent .
    • Results : The resulting methylcoumarin isomers can be used in various organic synthesis reactions .

Safety And Hazards

The safety and hazards of a compound refer to its potential risks and harmful effects. The specific safety and hazards information for “N-benzyl-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide” is not provided in the searched resources .

properties

IUPAC Name

N-benzyl-5-methyl-12-oxo-5a,6,7,8,9,10-hexahydroazepino[2,1-b]quinazoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2/c1-24-19-14-17(21(26)23-15-16-8-4-2-5-9-16)11-12-18(19)22(27)25-13-7-3-6-10-20(24)25/h2,4-5,8-9,11-12,14,20H,3,6-7,10,13,15H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHYFHZKZWAHFTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCCCCN2C(=O)C3=C1C=C(C=C3)C(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide

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